

4F-MAR as an analytical reference standard

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Compound of Interest

Compound Name: 4'-Fluoro-4-methylaminorex

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An Application Note and Protocol for the Analytical Characterization of **4'-Fluoro-4-methylaminorex** (4F-MAR) as a Reference Standard.

Introduction

4'-Fluoro-4-methylaminorex (4F-MAR) is a synthetic stimulant of the 2-amino-5-aryloxazoline class and a halogenated derivative of 4-methylaminorex (4-MAR).[1][2] First detected in Slovenia in 2018, it has emerged as a novel psychoactive substance (NPS) on the recreational drug market.[1][3] As with many designer drugs, 4F-MAR is synthesized to mimic the effects of controlled substances like methamphetamine while circumventing existing drug laws.[1][2] Its effects are reported to be stimulant in nature, producing euphoria, increased attention, and enhanced cognition with a long duration of action.[2][4]

Due to the presence of two chiral centers, 4F-MAR can exist as four distinct stereoisomers.[5] Analytical studies have shown that synthesized batches are typically racemic mixtures of the trans-diastereomer.[1] Given its recent emergence and potential for abuse, robust analytical methods are crucial for its identification in forensic and toxicological laboratories. This document provides detailed protocols for the characterization of 4F-MAR using modern analytical techniques and summarizes its known properties to serve as a reference for researchers and professionals in the field.

Physicochemical Properties

An analytical reference standard of 4F-MAR should be characterized by its fundamental physical and chemical properties.

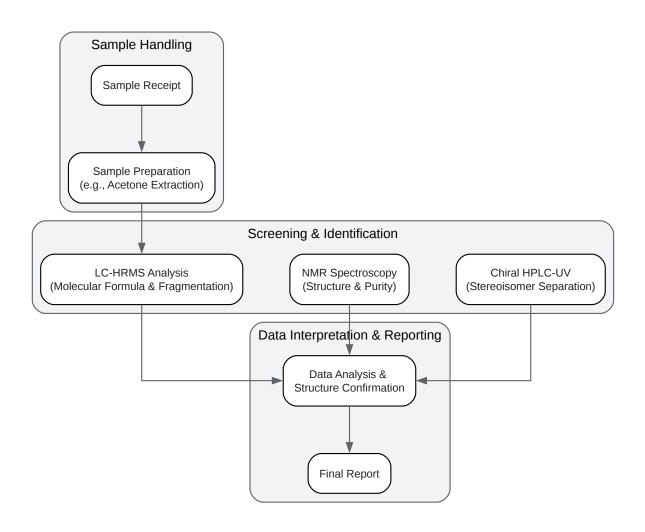


Property	Value	Source	
IUPAC Name	4-methyl-5-(4- fluorophenyl)-4,5-dihydro-1,3- oxazol-2-amine	[3]	
Synonyms	4F-MAR, 4-FPO, p-F-4- Methylaminorex	[2][3]	
CAS Number	1364933-64-1	[3][6]	
Molecular Formula	C10H11FN2O	FN ₂ O [3][6]	
Molar Mass	194.209 g·mol⁻¹	[3]	
Purity	≥98% (as a mixture of diastereomers)	[6]	
Appearance	Crystalline solid	[6]	
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL	[6]	

Analytical Characterization and Protocols

A comprehensive analytical workflow is essential for the unambiguous identification and characterization of 4F-MAR in seized materials or biological samples.





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Caption: General analytical workflow for 4F-MAR identification.

Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a primary technique for identifying 4F-MAR, confirming its molecular formula, and studying its fragmentation patterns.[1]

Instrumentation:



 Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Sample Preparation:

- Extract approximately 10 mg of the seized sample with 1 mL of acetone in an ultrasonic bath for 15 minutes.[7]
- Centrifuge the sample to pellet any insoluble material.
- Inject an aliquot of the supernatant into the UHPLC-HRMS system.[7]

LC Conditions (Illustrative):

- Column: Standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient to ensure separation from other components.
- Flow Rate: 0.4 0.6 mL/min.
- Column Temperature: 40 °C.[8]

HRMS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 50-1000.[7]
- Capillary Voltage: 0.7 kV.[7]
- Cone Voltage: 20 V (for low-energy spectra).[7]
- Collision Energy: Apply a collision energy ramp (e.g., 15-40 eV) for fragmentation (MS/MS) experiments.



Expected Results:

- The protonated molecule [M+H]⁺ will be observed, confirming the molecular formula C₁₀H₁₁FN₂O.[1]
- Collision-induced dissociation (CID) will produce characteristic fragments.

lon	m/z (Observed)	Description	
[M+H]+	195.0934 (Theoretical)	Protonated molecule	
Fragment 1	152.0870	Loss of a CONH moiety due to cleavage of the amino-oxazoline ring.[1]	
Fragment 2	135.0606	Additional loss of ammonia (NH ₃) from Fragment 1.[1]	
Fragment 3	115.0546	Loss of both NH₃ and hydrogen fluoride (HF) from Fragment 1.[1]	

Protocol 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is used to separate the stereoisomers of 4F-MAR, confirming that the sample is a racemic mixture of the trans-diastereomers.[1]

Instrumentation:

• High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:[1]

- Column: Lux i-Amylose-1, 250 × 4.6 mm (5 μm).
- Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1 v/v/v).
- Flow Rate: 2.0 mL/min.



- Column Temperature: 25 ± 1 °C.
- Detection Wavelength: 220 nm.
- Injection Volume: 5 μL.

Expected Results:

• Two well-resolved peaks corresponding to the (4S,5S) and (4R,5R) enantiomers, confirming the presence of a racemic mixture.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the definitive structural elucidation of 4F-MAR and to determine sample purity.

Sample Preparation:

Dissolve approximately 15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).[7]

NMR Experiments:

- ¹H NMR
- ¹3C NMR
- 2D experiments (e.g., COSY, HSQC) for unambiguous signal assignment.

Expected Results:

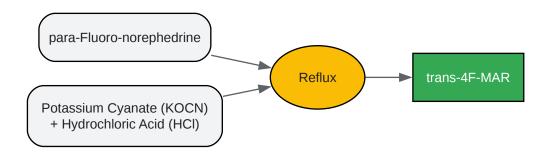
- The chemical shifts and coupling constants will be consistent with the trans configuration of the methyl and fluorophenyl groups on the oxazoline ring.[1]
- Integration of the methyl NMR resonances can be used to determine purity, with one study finding a purity of 85% for a seized sample.[1]

Synthesis, Metabolism, and Pharmacology



Synthesis Pathway

The synthesis of trans-4F-MAR is typically achieved through the cyclization of a substituted norephedrine precursor.



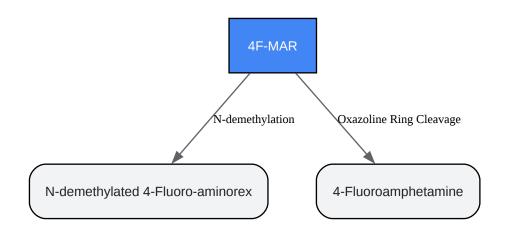
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Caption: Common synthesis route for trans-4F-MAR.[5]

The process involves dissolving para-fluoro-norephedrine in acidified water, followed by the addition of a cyanate source like potassium cyanate to initiate cyclization, yielding 4F-MAR.[5]

Proposed Metabolic Pathways

While specific metabolic studies on 4F-MAR are limited, its metabolism can be predicted based on its structure and analogy to related compounds.[5]



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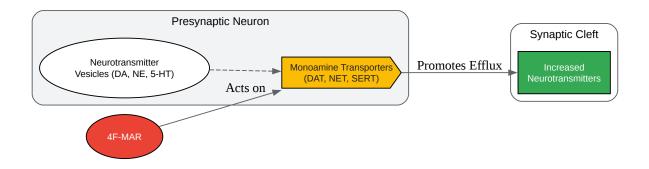
Caption: Proposed metabolic pathways for 4F-MAR.[5]



Key metabolic transformations likely include N-demethylation and cleavage of the oxazoline ring, which would result in the formation of 4-fluoroamphetamine, a significant metabolite for toxicological screening.[5]

Pharmacological Context and Mechanism of Action

4F-MAR is a central nervous system stimulant.[5] Its mechanism of action is presumed to be similar to its parent compound, 4-MAR, which is a potent monoamine releasing agent with a strong preference for the dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT).[4][5] The para-fluoro substitution may alter its potency and selectivity, potentially increasing its serotonergic activity, similar to what is observed with 4,4'-DMAR.[5][8]



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Caption: Presumed mechanism of action for 4F-MAR.

Compound	DAT (EC50, nM)	NET (EC50, nM)	SERT (EC50, nM)
4-Methylaminorex (4-MAR)	1.7	4.8	53.2
(±)-cis-4,4'-DMAR	8.6 ± 1.1	26.9 ± 5.9	18.5 ± 2.8
Data from in vitro release assays using rat brain synaptosomes.[4][8]			



Toxicological Considerations

The toxicological properties of 4F-MAR have not been formally studied.[2] However, extrapolation from structurally related compounds is critical for harm reduction and forensic interpretation. The parent compound, aminorex, was withdrawn from the market due to its association with severe pulmonary hypertension.[5][9] The chlorinated amphetamine analogue, 4-CA, is a known neurotoxin, raising concerns about halogenated derivatives like 4F-MAR.[10] Users and researchers should handle this compound with extreme caution, assuming it may possess significant cardiovascular toxicity and potential neurotoxicity.

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